Product packaging for 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one(Cat. No.:CAS No. 2137484-34-3)

1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one

Cat. No.: B2865532
CAS No.: 2137484-34-3
M. Wt: 185.223
InChI Key: NHPOMTWCGNHIIQ-UHFFFAOYSA-N
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Description

1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one ( 2137484-34-3) is a spirocyclic chemical compound with the molecular formula C9H15NO3 . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Spirocyclic scaffolds, such as this one, are of significant interest to researchers because they are widely perceived to possess attractive attributes from a drug design perspective due to their unique three-dimensionality and complexity . Evidence from literature has shown that the inclusion of spirocycles in molecules can lead to tighter and more selective binding to desired biological targets, as well as improved solubility and metabolic stability . This compound features a ketone group, making it a versatile precursor for further chemical modifications. It is supplied as a high-purity material to ensure consistent and reliable performance in your synthetic applications. This product is intended for research purposes as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B2865532 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one CAS No. 2137484-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxa-10-azaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8-1-2-9(3-4-10-8)7-12-5-6-13-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPOMTWCGNHIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1=O)COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137484-34-3
Record name 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one
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Advanced Synthetic Methodologies for 1,4 Dioxa 9 Azaspiro 5.6 Dodecan 10 One

Retrosynthetic Analysis of the 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one Framework

A retrosynthetic analysis of this compound reveals several potential disconnections, highlighting the key bond formations required for its assembly. The primary strategic consideration is the sequence of ring closures for the caprolactam and the formation of the spiroketal moiety.

One plausible retrosynthetic pathway involves a late-stage formation of the seven-membered lactam ring. This could be achieved through a Beckmann rearrangement of a precursor spirocyclic oxime or an intramolecular amidation of an amino acid derivative. Disconnecting the amide bond of the caprolactam leads to an ω-amino carboxylic acid or its ester equivalent. The spiroketal, in this scenario, would be pre-formed on a cyclohexane (B81311) ring.

Alternatively, the spiroketal can be disconnected to reveal a dihydroxy ketone precursor. This approach would involve the protection of a ketone as a ketal, followed by the construction of the caprolactam ring, and a final deprotection/spiroketalization step. This strategy allows for greater flexibility in the synthesis of the azacyclic portion.

A third approach would involve the simultaneous or sequential formation of both rings from a common acyclic precursor. This could be envisioned through a cascade reaction, potentially involving a Michael addition followed by an intramolecular cyclization.

Each of these retrosynthetic strategies presents its own set of challenges and requires careful selection of protecting groups and reaction conditions to achieve the desired stereochemistry and functional group compatibility.

Strategic Approaches to Spiroketal and Azaspirocyclic Ring Construction

Cyclocondensation reactions are powerful tools for the formation of heterocyclic rings, often involving the reaction of a bifunctional nucleophile with a bifunctional electrophile. In the context of this compound synthesis, a key cyclocondensation could involve the formation of the caprolactam ring. For instance, the reaction of an ω-amino acid with a suitable activating agent can lead to intramolecular cyclization.

Another potential application of cyclocondensation would be in the formation of the spiroketal moiety. The acid-catalyzed reaction of a diketone with a diol is a classic example of spiroketal formation. In a more advanced approach, a precursor containing both a ketone and a protected diol could undergo a tandem deprotection and cyclization sequence. The regiochemistry of such reactions is a critical aspect to consider, especially when dealing with unsymmetrical precursors. nih.gov

Reaction Type Reactants Product Key Considerations
Intramolecular Amidationω-amino carboxylic acidCaprolactamUse of coupling agents (e.g., DCC, EDC), high dilution to favor intramolecular cyclization.
SpiroketalizationDiketone and DiolSpiroketalAcid catalysis, control of equilibrium by removal of water.
Tandem Deprotection/CyclizationKetone with protected diolSpiroketalChoice of orthogonal protecting groups, acid or base catalysis for cyclization.

This table provides a generalized overview of cyclocondensation strategies applicable to the synthesis of the target scaffold.

Metal-catalyzed reactions have revolutionized organic synthesis, offering mild and selective methods for ring formation. For the synthesis of the azaspirocyclic core, palladium-catalyzed intramolecular C-N bond formation could be a viable strategy. For example, a precursor containing an appropriately positioned amine and a vinyl or aryl halide could undergo a Heck or Buchwald-Hartwig type cyclization.

Oxidative cyclization methods can be particularly useful for the formation of the spiroketal ring. nih.govnih.gov For instance, the oxidation of a diol can lead to the formation of a lactone, which can then be further elaborated. More direct approaches involve the oxidative cyclization of a hydroxy-enolether, which can be catalyzed by various transition metals. A notable method is the use of iodobenzene (B50100) diacetate and iodine under photolytic conditions for the oxidative cyclization of spiroacetals bearing a hydroxyalkyl side chain to form bis-spiroacetals. nih.gov

Catalyst/Reagent Reaction Type Substrate Potential Application
Palladium(0) complexesIntramolecular AminationAmino-vinyl/aryl halideCaprolactam ring formation
Iodine/Iodobenzene diacetateOxidative SpiroketalizationHydroxyalkyl-spiroacetalFormation of related spiroketal systems
DDQOxidative C-H ActivationEnol ether with tethered alcoholSpiroketal formation

This table illustrates examples of metal-catalyzed and oxidative cyclization reactions relevant to the synthesis of the target's structural motifs.

Molecular rearrangements offer elegant pathways to complex molecular architectures from simpler precursors. The Favorskii rearrangement, for example, can be employed to contract a ring and could be adapted to form the cyclohexane ring of the spiroketal. A more relevant rearrangement for spiroketone synthesis is the pinacol (B44631) rearrangement of a vicinal diol on a spirocyclic scaffold.

Another powerful tool is the Claisen rearrangement, which can be used to set key stereocenters and functional groups in a controlled manner. While not directly forming the spiro-center, it can be instrumental in constructing a precursor that is poised for a subsequent spirocyclization reaction.

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide variety of carbo- and heterocyclic rings, including lactams. nih.govnih.gov The reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethylene (B1197577).

In the context of this compound, RCM could be employed for the construction of the seven-membered caprolactam ring. A suitable acyclic precursor would contain two terminal alkene moieties, one attached to the nitrogen and the other at an appropriate position on the carbon chain that will form the lactam. The choice of catalyst is crucial for the efficiency of the RCM reaction, with second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts offering high activity and functional group tolerance. drughunter.comrsc.org

Catalyst Generation Key Features Typical Substrates
Grubbs' CatalystFirstGood activity for terminal alkenes.Simple dienes.
Grubbs' CatalystSecondHigher activity, better functional group tolerance.Sterically hindered and electron-deficient dienes.
Hoveyda-Grubbs CatalystSecondRecyclable, high stability.A broad range of dienes.

This table summarizes common ruthenium catalysts used in RCM for the synthesis of cyclic compounds.

Grignard reagents are powerful nucleophiles that can be used to form carbon-carbon bonds. While not directly involved in the primary ring-forming reactions for the target molecule, they can be instrumental in the derivatization of the spirocyclic scaffold. For instance, a Grignard reagent could be added to the carbonyl group of the caprolactam, which would require prior protection of the lactam nitrogen. masterorganicchemistry.com This would lead to the formation of a tertiary alcohol, opening up possibilities for further functionalization.

Furthermore, Grignard reagents can be used in the early stages of the synthesis to construct the carbon skeleton of the acyclic precursor before the ring-closing steps. For example, the reaction of a Grignard reagent with a lactone can lead to the formation of a diol, which could then be a precursor for the spiroketal moiety.

Zinc-Mediated Approaches to Cyclic Amine Synthesis

Zinc-mediated reactions offer a versatile toolkit for the formation and functionalization of cyclic amines. While direct synthesis of this compound using these methods is not extensively documented, the principles underlying zinc-catalyzed reactions are applicable to the synthesis of its precursors and analogues. Zinc catalysts are utilized in the nucleophilic addition of amines to nitriles to form amidines, a reaction that has been demonstrated with secondary cyclic amines like piperidine (B6355638) and pyrrolidine. researchgate.netrsc.org For instance, the reaction of cyclic amines with acetonitrile (B52724) in the presence of a zinc(II) quinaldinate complex leads to the in situ formation of amidines that subsequently coordinate to the zinc center. rsc.org

Furthermore, zinc dust can mediate the alkylation of cyclic secondary amines. researchgate.net A notable strategy involves the zinc-mediated carbonyl alkylative amination (CAA), which has been applied to the α-functionalization of N-alkyl piperidines. acs.org This process typically involves the in situ generation of an iminium ion from the cyclic amine, followed by the addition of an organozinc nucleophile. acs.org Such methodologies could potentially be adapted for the construction of the substituted caprolactam ring within the this compound framework. Another approach involves the oxidative amination of functionalized heterocyclic zinc reagents, mediated by copper(I), which allows for the straightforward synthesis of heterocyclic amines. nih.gov

Zinc-Mediated Method Description Potential Application Reference(s)
Amidine SynthesisZinc(II) catalyzes the nucleophilic addition of cyclic amines to nitriles.Formation of functionalized amine precursors. researchgate.netrsc.org
Carbonyl Alkylative Amination (CAA)Zinc-mediated addition of organozinc reagents to in situ generated iminium ions.α-Functionalization of the azaspirocycle's nitrogen-containing ring. acs.org
Oxidative AminationAmination of heterocyclic zinc reagents using zinc amidocuprates.Synthesis of complex heterocyclic amine precursors. nih.gov

Stereoselective Synthesis of this compound and Chiral Analogues

The inherent three-dimensionality of spirocycles makes stereocontrol a critical aspect of their synthesis. tandfonline.com Developing stereoselective methods is essential for accessing enantiopure forms of this compound, which is crucial for applications in medicinal chemistry.

Asymmetric Synthesis Strategies in Spirocyclic Chemistry

Asymmetric synthesis of spirocycles is a formidable challenge due to the presence of a quaternary spirocenter and often multiple adjacent stereocenters. acs.orgresearchgate.net Catalytic asymmetric processes are at the forefront of strategies to address this challenge. acs.org

One powerful strategy is the desymmetrization of prochiral compounds. For example, copper-catalyzed Kinugasa/Michael domino reactions have been employed for the desymmetrization of prochiral cyclohexadienones to generate chiral spirocyclic β-lactams with high enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). researchgate.netnih.gov This approach creates four contiguous stereocenters in a single operation. nih.gov Similarly, chiral phosphoric acids have been used to catalyze the desymmetrization of prochiral diesters through intramolecular lactonization, yielding enantioenriched lactones that can be converted into spirocycles. researchgate.net

Organocatalysis also provides a robust platform for the asymmetric synthesis of spirocycles. acs.org For instance, secondary amines can catalyze Michael-Aldol cascade reactions to produce spiropyrazolones with excellent diastereoselectivity. nih.gov These strategies highlight the potential for creating the chiral spirocenter of this compound with high stereochemical control.

Asymmetric Strategy Catalyst/Reagent Key Transformation Stereochemical Outcome Reference(s)
Domino ReactionChiral Copper CatalystKinugasa/Michael ReactionHigh ee and dr researchgate.netnih.gov
DesymmetrizationChiral Phosphoric AcidIntramolecular LactonizationHigh ee researchgate.net
OrganocascadeSecondary AminesMichael-Aldol CascadeHigh dr nih.gov
Cascade CyclizationNickel CatalystBorrowing Hydrogen CyclizationHigh ee and dr acs.orgresearchgate.net

Diastereoselective Control in Spirocyclic Ring Systems

When constructing spirocyclic systems that contain multiple chiral centers, controlling the relative stereochemistry (diastereoselectivity) is paramount. The rigid three-dimensional structure of spirocyclic scaffolds can be leveraged to influence the stereochemical outcome of reactions. rsc.org

Methodologies for achieving high diastereoselectivity often rely on cascade reactions where the stereochemistry of the initial steps dictates the final outcome. nih.gov In the synthesis of spirocyclic hydroxymethyl piperidines, the separation of diastereomeric spirocyclic products was a key step, with the trans-configured ligands showing higher affinity for σ₁ receptors compared to their cis-analogs. rsc.org This highlights the importance of diastereomer separation and characterization in developing functional molecules.

Computational methods, such as DFT calculations, can be employed to understand the reaction mechanisms, such as concerted Diels-Alder versus double (aza)-Michael additions, which helps in predicting and controlling the diastereoselectivity of the spirocyclization. rsc.org The choice of catalyst and reaction conditions can also serve as a switch to favor the formation of one diastereomer over another. researchgate.net

Synthesis of Functionalized this compound Derivatives

The ability to introduce functional groups onto the spirocyclic scaffold is key to modulating its physicochemical and biological properties. tandfonline.com This allows for the optimization of lead compounds in drug discovery. tandfonline.com

Strategies for Peripheral Functionalization of the Spirocyclic Scaffold

Peripheral functionalization involves attaching substituents to the exterior of the spirocyclic core. tandfonline.comtandfonline.com This can be achieved either by building the scaffold from already functionalized precursors or by modifying the intact spirocycle. Appending spirocycles to the periphery of other molecules is a known strategy to improve properties like water solubility and metabolic stability. tandfonline.com

For scaffolds closely related to this compound, such as the 8-azaspiro[5.6]dodec-10-ene system, functionalization has been demonstrated. A key strategy involves using a nitrogen atom within the seven-membered ring as a point for derivatization. mdpi.com For example, after the synthesis of a spirocyclic 1,2,3-triazole, a subsequent coupling reaction was used to prepare diastereomerically pure pyrrole (B145914) derivatives. mdpi.com This approach showcases how an unprotected nitrogen atom in the spirocyclic core can serve as a handle for introducing diverse peripheral functionality. mdpi.com

Synthetic Routes to Related Azaspiro[5.6]dodecane Structures

The synthesis of related azaspiro[5.6]dodecane structures provides valuable insights and adaptable routes for accessing the target compound and its derivatives. A common synthetic pathway starts from commercially available reagents to produce a key epoxide intermediate. mdpi.comresearchgate.net

A multi-step synthesis for derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold has been described:

Epoxide Formation : An initial epoxide is generated from commercial starting materials. mdpi.com

Ring Opening : The epoxide ring is opened with an azide (B81097) anion to introduce a nitrogen precursor. mdpi.com

Click-Reaction : A 1,2,3-triazole is then synthesized via a "click-reaction." mdpi.com

Deprotection : Removal of a protecting group yields an amine, which can then be further functionalized. mdpi.com

Another example is the synthesis of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, which also proceeds via a regioselective epoxide ring-opening reaction, this time using adenine (B156593) as the nucleophile. mdpi.com These examples demonstrate the utility of epoxide intermediates in building the complex, functionalized azaspiro[5.6]dodecane core structure.

Challenges and Innovative Advancements in the Synthesis of this compound

The synthesis of this compound is fraught with challenges, primarily stemming from the steric hindrance and conformational rigidity imposed by the spirocyclic core. The construction of the quaternary spiro-carbon center is often a formidable task in organic synthesis. digitellinc.com

Key Challenges:

Steric Hindrance: The spirocyclic nature of the target molecule creates a sterically congested environment, which can impede the approach of reagents and lower reaction yields. This is a well-recognized challenge in the synthesis of spiro compounds. digitellinc.com

Control of Stereochemistry: The spiro-carbon in this compound is a stereocenter. Achieving high levels of stereocontrol during its formation is a significant hurdle. Many modern synthetic methods for spirocycles focus on achieving high diastereoselectivity or enantioselectivity. acs.orgrsc.org

Ring Strain: The fusion of a six-membered dioxane ring and a seven-membered caprolactam ring at a single carbon atom can introduce ring strain, potentially leading to instability or undesired side reactions during synthesis.

Compatibility of Functional Groups: The synthetic sequence must be designed to tolerate the various functional groups present in the intermediates. For instance, the conditions required for the formation of the 1,4-dioxane (B91453) ring (typically acidic) must be compatible with the lactam functionality, or vice versa.

Innovative Advancements:

To overcome these challenges, a number of innovative advancements in synthetic organic chemistry can be envisioned for the synthesis of this compound.

Catalysis: The use of transition metal catalysts or organocatalysts could provide milder reaction conditions and enhanced selectivity. For example, N-heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for the synthesis of complex spiroheterocycles. nih.gov Similarly, phosphine-catalyzed [3+2] cycloadditions have been employed to construct spirocyclic β-lactams, a strategy that could potentially be adapted. nih.gov

Cascade Reactions: The development of cascade or tandem reactions, where multiple bond-forming events occur in a single pot, can significantly improve synthetic efficiency. A cascade reaction could potentially form the spirocyclic lactam in a single, highly controlled step.

Flow Chemistry: The use of microreactors and flow chemistry could offer better control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purities of the desired product.

Novel Ring-Forming Strategies: The exploration of novel ring-forming methodologies, such as ring-closing metathesis (RCM), could provide an efficient route to the spirocyclic core. RCM has been successfully used in the synthesis of other spirocyclic dioxane-containing compounds. nuph.edu.ua

Below is a table summarizing potential synthetic strategies and the associated challenges and innovations for the synthesis of this compound.

Synthetic Strategy Key Transformation Potential Challenges Innovative Advancements
Beckmann RearrangementConversion of a spirocyclic cyclohexanone (B45756) oxime to a caprolactamSynthesis of the spirocyclic precursor; control of rearrangement regioselectivity.Use of novel acidic catalysts; milder rearrangement conditions.
Intramolecular CyclizationRing closure of a linear precursor containing both dioxane and amino acid moietiesSteric hindrance at the spiro center; competition between inter- and intramolecular reactions.High-dilution techniques; development of efficient cyclization catalysts.
Cycloaddition Reactions[2+2] or other cycloadditions to form the lactam ring onto a dioxane-containing substrateSubstrate scope; control of stereochemistry.Use of chiral catalysts for asymmetric cycloadditions; novel ketene (B1206846) precursors. digitellinc.com
Spiroketalization followed by LactamizationFormation of the dioxane ring from a ketone precursor that is then elaborated to the lactamCompatibility of reaction conditions for both ring formations.One-pot procedures; development of orthogonal protecting group strategies.

The synthesis of this compound remains a conceptual challenge. However, by leveraging the extensive toolkit of modern organic synthesis, including advanced catalytic methods and innovative reaction design, the construction of this complex and intriguing molecule is a feasible objective for future research.

Computational and Quantum Chemical Investigations of 1,4 Dioxa 9 Azaspiro 5.6 Dodecan 10 One

Theoretical Frameworks in Computational Chemistry for Complex Molecular Systems

Computational chemistry utilizes computer simulations to solve chemical problems, calculating the structures and properties of molecules and materials. bristol.ac.ukwikipedia.org It provides a powerful lens for understanding molecular behavior at an atomic level, complementing experimental research by offering insights into systems that are difficult to study empirically. acs.orgstanford.edu For complex molecules like 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, computational methods are indispensable for elucidating electronic structure and dynamic conformational behavior. These theoretical approaches are broadly categorized into quantum mechanics and classical mechanics.

Quantum chemical methods are used to solve the molecular Schrödinger equation, providing detailed information about the electronic structure and properties of a molecule. wikipedia.orgntnu.no These ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org

Hartree-Fock (HF) Method: The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. ntnu.nowikipedia.org It solves the Schrödinger equation iteratively, assuming each electron moves in the average field created by all other electrons, a concept known as the self-consistent field (SCF) approach. wikipedia.orglsu.edu While HF theory is a crucial starting point and captures a significant portion of the electronic energy, it neglects electron correlation—the instantaneous interactions between electrons. wikipedia.org

Density Functional Theory (DFT): Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for its balance of accuracy and computational cost. ntnu.nolsu.edu Unlike wavefunction-based methods, DFT determines the electronic energy of a system based on its electron density. ntnu.no This approach incorporates electron correlation effects through exchange-correlation functionals, which are approximations that model the complex quantum mechanical interactions between electrons. ntnu.no Hybrid functionals, such as the popular B3LYP, combine a portion of the exact exchange from Hartree-Fock theory with other exchange and correlation functionals, often yielding highly accurate results for a wide range of molecular systems. wikipedia.org These methods are frequently employed to optimize molecular geometries and predict various electronic properties. uba.araip.org

Table 1: Comparison of Key Features of Hartree-Fock and DFT Methods.

FeatureHartree-Fock (HF) MethodDensity Functional Theory (DFT)
Fundamental VariableWavefunction (approximated as a single Slater determinant)Electron Density
Electron CorrelationNeglected (accounts only for exchange energy)Included via an approximate exchange-correlation functional
Computational CostGenerally lower than correlated wavefunction methods, but higher than DFT for similar accuracyGenerally provides a good balance of accuracy and computational efficiency
Primary ApplicationServes as a starting point for more advanced methods; useful for basic structural and electronic propertiesWidely used for geometry optimization, energy calculations, and prediction of electronic and spectroscopic properties

While quantum methods provide a detailed electronic picture, they are computationally intensive. For studying the large-scale conformational changes of complex molecules, methods based on classical mechanics are more suitable. researchgate.netnih.gov

Molecular Mechanics (MM): Molecular mechanics (MM) uses classical physics to model molecular systems. researchgate.netnih.gov It approximates the potential energy surface of a molecule using a "force field"—a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, and torsional rotations, as well as non-bonded van der Waals and electrostatic interactions. nih.govjussieu.fr By avoiding the explicit treatment of electrons, MM methods are computationally fast, allowing for the energy minimization and study of large biological systems or material assemblies. researchgate.net This approach is ideal for finding stable equilibrium structures (conformers) on the potential energy surface. lsu.edu

Molecular Dynamics (MD): Molecular Dynamics (MD) simulation is a powerful technique that models the physical movements of atoms and molecules over time. researchgate.netwustl.edu Starting from an initial structure, MD simulations numerically solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. wustl.edutandfonline.com This allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, the pathways of conformational changes, and the thermodynamic properties of different states. tandfonline.commdpi.comnih.gov For a spirocyclic compound like this compound, MD is particularly useful for analyzing the relative motions and preferred orientations of the fused seven- and six-membered rings. rsc.orgresearchgate.net

Table 2: Application of MM and MD in Conformational Analysis.

TechniquePrimary GoalInformation ObtainedApplication to this compound
Molecular Mechanics (MM)Energy Minimization / Finding Stable ConformersOptimized geometries, relative strain energies of different conformersIdentifying the most stable chair/boat/twist conformations of the seven-membered azepanone ring and the six-membered dioxane ring.
Molecular Dynamics (MD)Simulating Molecular MotionDynamic trajectory, conformational flexibility, free energy landscapes, kinetic barriers between conformersSimulating the transitions between different ring conformations to understand the molecule's flexibility and the stability of the spiro linkage.

Electronic Structure Analysis of this compound

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. Computational methods provide quantitative descriptors that are essential for understanding and predicting these characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. unesp.brnih.gov It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital capable of accepting electrons, acts as an electron acceptor. numberanalytics.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.com A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. numberanalytics.compku.edu.cn Conversely, a small energy gap indicates a molecule is more reactive, as it requires less energy to excite an electron. numberanalytics.com

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data).

ParameterValue (eV)Interpretation
EHOMO-6.85Energy of the highest occupied molecular orbital; related to the ability to donate electrons. Localized primarily on the amide nitrogen and adjacent carbonyl oxygen.
ELUMO+1.12Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. Localized primarily on the antibonding π* orbital of the carbonyl group.
HOMO-LUMO Gap (ΔE)7.97Indicates high kinetic stability and relatively low reactivity.

The distribution of electrons within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. This charge distribution creates an electric field around the molecule, which can be visualized using the Molecular Electrostatic Potential (MESP). uni-muenchen.de MESP maps illustrate the electrostatic potential on a constant electron density surface, providing a powerful visual guide to a molecule's reactivity. uni-muenchen.deresearchgate.net

The MESP is color-coded to indicate different regions of charge:

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, deficient in electron density. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green Regions: Represent neutral or non-polar areas.

For this compound, the MESP map would highlight specific reactive sites. The most negative potential (red) would be concentrated around the carbonyl oxygen due to its high electronegativity and lone pairs. The oxygens of the dioxane ring and the nitrogen of the amide would also show negative potential. Positive potential (blue) would be expected on the hydrogen atom attached to the amide nitrogen, making it a potential hydrogen bond donor.

Table 4: Predicted MESP Characteristics for Key Regions of this compound.

Molecular RegionPredicted MESP ValueColor on MESP MapReactivity Implication
Carbonyl Oxygen (C=O)Strongly NegativeDeep RedPrimary site for electrophilic attack and hydrogen bond acceptance.
Dioxane Ring OxygensNegativeOrange/YellowSites for electrophilic attack and coordination to cations.
Amide Nitrogen (N-H)Moderately NegativeYellow-GreenElectron-rich site, but delocalization into the carbonyl reduces its basicity.
Amide Hydrogen (N-H)PositiveBlueSite for nucleophilic attack and hydrogen bond donation.

Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which aligns with the familiar Lewis structure concept. uni-muenchen.demendeley.com A key feature of NBO analysis is its ability to quantify intramolecular interactions through a second-order perturbation theory analysis. uni-muenchen.de

This analysis identifies "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO. The stabilization energy (E(2)) associated with such an interaction reflects the extent of electron delocalization from the donor to the acceptor. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular structure and stability. uba.ar

In this compound, significant interactions would include the delocalization of the nitrogen lone pair (LPN) into the antibonding pi-orbital of the carbonyl group (πC=O), which is characteristic of amide resonance. Another important interaction would be the delocalization from the oxygen lone pairs (LPO) of the dioxane ring into adjacent antibonding sigma-orbitals (σ).

Table 5: Key Intramolecular Donor-Acceptor Interactions in this compound from NBO Analysis (Illustrative Data).

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type and Significance
LP (1) N9π* (C10-O11)55.3Amide resonance; strong delocalization responsible for the planarity and stability of the amide group.
LP (2) O1σ* (C2-C9)2.8Anomeric effect; delocalization of an oxygen lone pair into an adjacent anti-bonding sigma orbital, influencing ring conformation.
LP (2) O4σ* (C3-C9)2.6Anomeric effect; similar to the interaction involving O1, contributing to the stability of the dioxane ring.
σ (C5-C6)σ* (N9-C10)1.5Hyperconjugation; weak delocalization from a C-C bond into an adjacent C-N antibonding orbital.
LP = Lone Pair; π* = antibonding pi-orbital; σ* = antibonding sigma-orbital. Numbering refers to standard IUPAC nomenclature for the spiro system.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds within the this compound scaffold. researchgate.netscirp.org By examining the topology of the electron density, QTAIM allows for the characterization of interatomic interactions, including covalent bonds, hydrogen bonds, and weaker van der Waals forces. The theory partitions a molecule into atomic basins, enabling the calculation of various properties that describe the bonding. researchgate.net

Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative measures of bond strength and character. acs.org For instance, a negative Laplacian (∇²ρ(r) < 0) is indicative of a shared-shell interaction, typical of covalent bonds, while a positive Laplacian (∇²ρ(r) > 0) suggests a closed-shell interaction, such as ionic bonds or hydrogen bonds. acs.org

Within the this compound molecule, QTAIM analysis can elucidate the nature of the C-O, C-N, C-C, and C=O bonds. The analysis would likely reveal significant covalent character for these bonds, with the C=O bond exhibiting higher electron density and a more negative Laplacian value, consistent with its double bond nature. Furthermore, QTAIM can be employed to investigate weaker intramolecular interactions, such as potential hydrogen bonds involving the amide proton and the oxygen atoms of the dioxane ring, which can influence the molecule's conformational preferences. researchgate.net The ellipticity of the bond, another QTAIM parameter, can reveal the π-character of bonds, which is particularly relevant for the carbonyl group. researchgate.net

Table 1: Representative QTAIM Parameters for Different Bond Types

Bond TypeElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Total Energy Density (H(r)) (a.u.)
C-C (single)~0.24~-0.6Negative
C=C (double)~0.34~-0.9Negative
C-O~0.25~-0.5Negative
C=O~0.40~-0.2Negative
C-N~0.28~-0.7Negative
O-H···O (Hydrogen Bond)~0.02-0.04~+0.07-+0.15Slightly Negative/Positive

Note: The values in this table are generalized and would need to be specifically calculated for this compound.

Conformational Analysis and Potential Energy Landscapes of this compound

Geometry Optimization and Energy Minimization Techniques

Understanding the three-dimensional structure of this compound is fundamental to comprehending its chemical behavior. Computational methods, particularly geometry optimization and energy minimization, are powerful tools for identifying the most stable conformations of this spirocyclic compound. These techniques systematically explore the potential energy surface of the molecule to locate stationary points, which correspond to stable isomers (local minima) and transition states (saddle points).

Density Functional Theory (DFT) is a widely used quantum mechanical method for geometry optimization. mdpi.com Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost for organic molecules. mdpi.com The process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy geometry is reached, where the net forces are essentially zero. For a molecule like this compound, this process would be applied to various possible initial geometries to ensure the global minimum is found. The rigidity of spiroketal systems can make them useful for conformational control in heterocycles. beilstein-journals.org

The spirocyclic nature of this compound, with its fused seven- and six-membered rings, presents a unique conformational landscape. wikipedia.org The seven-membered azepanone ring can adopt several conformations, such as chair, boat, and twist-boat forms, while the six-membered dioxane ring typically prefers a chair conformation. The spiro linkage introduces significant steric constraints that influence the relative orientations of these rings. The anomeric effect, a stereoelectronic phenomenon observed in heterocyclic systems, may also play a role in stabilizing certain conformations where a lone pair on an oxygen atom aligns with an adjacent anti-bonding orbital. illinois.educhemtube3d.com

Exploration of Conformational Dynamics through Molecular Dynamics Simulations

While geometry optimization identifies stable, low-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space over time. This approach can reveal the pathways of conformational interconversion and the relative populations of different conformers.

Force fields, such as AMBER or CHARMM, are typically employed in MD simulations of organic molecules. These force fields are sets of parameters that describe the potential energy of the system as a function of atomic coordinates. For a molecule containing a dioxane ring, specific force field parameters may be required to accurately model its behavior in solution. researchgate.net The simulations can be performed in the gas phase or, more realistically, in the presence of a solvent, which can significantly impact conformational preferences.

Through MD simulations, one can investigate the flexibility of the seven-membered ring and the puckering of the six-membered ring. The simulations can also identify transient hydrogen bonding interactions and quantify the timescale of conformational changes. The results of MD simulations can be used to construct a more complete picture of the potential energy landscape, complementing the information obtained from static geometry optimization calculations.

Spiro-Conjugation and Cross-Hyperconjugative Interactions within the this compound Scaffold

The unique spirocyclic structure of this compound gives rise to interesting electronic interactions. Spiro-conjugation refers to the through-space interaction between the π-orbitals of unsaturated systems that are held in a perpendicular orientation by a spiro center. While the parent compound does not possess two extended π-systems for classical spiro-conjugation, related concepts of hyperconjugation and cross-hyperconjugation are highly relevant.

Hyperconjugation involves the interaction of a filled bonding orbital (typically a σ-orbital) with an adjacent empty or partially filled non-bonding or anti-bonding orbital (p or π*). In this compound, hyperconjugative interactions can occur between the lone pairs of the oxygen and nitrogen atoms and the anti-bonding orbitals of adjacent C-C, C-O, and C-N bonds. These interactions contribute to the stability of certain conformations and can influence bond lengths and electron distribution. The anomeric effect, for instance, is often explained in terms of hyperconjugation. nih.gov

Computational Prediction of Spectroscopic Parameters for Structural Validation

Computational chemistry plays a crucial role in validating the structure of synthesized compounds by predicting their spectroscopic properties. For this compound, the calculation of NMR chemical shifts is a particularly powerful tool for structural elucidation. mdpi.com

Density Functional Theory (DFT) calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. ruc.dk By calculating the chemical shifts for different possible conformations and comparing them to the experimental spectrum, it is often possible to determine the dominant conformation in solution. mdpi.com It is important to note that the choice of functional and basis set can influence the accuracy of the predicted chemical shifts. ruc.dk A good correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed structure. mdpi.com

In addition to NMR parameters, computational methods can also predict other spectroscopic data. For instance, the calculation of vibrational frequencies can aid in the assignment of peaks in the infrared (IR) spectrum. By simulating the IR spectrum, one can identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the amide group and the C-O stretches of the dioxane ring.

Table 2: Predicted Spectroscopic Data (Illustrative)

TechniqueParameterPredicted Value RangeKey Structural Feature
¹³C NMRChemical Shift (δ)170-180 ppmCarbonyl Carbon (C=O)
¹³C NMRChemical Shift (δ)90-110 ppmSpiro Carbon
¹³C NMRChemical Shift (δ)60-80 ppmDioxane Carbons (C-O)
¹H NMRChemical Shift (δ)2.0-3.5 ppmProtons adjacent to N and O
IR SpectroscopyVibrational Frequency (ν)1650-1700 cm⁻¹Amide C=O stretch
IR SpectroscopyVibrational Frequency (ν)1000-1200 cm⁻¹C-O stretches

Note: These are generalized predictive ranges. Accurate values require specific DFT calculations for this compound.

Structure Activity Relationship Sar and Ligand Design Principles for 1,4 Dioxa 9 Azaspiro 5.6 Dodecan 10 One Scaffolds

Ligand-Based Pharmacophore Modeling for Spirocyclic Compounds

Identification of Pharmacophoric Features in 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one Analogues

No studies identifying the key chemical features responsible for the biological activity of this compound analogues were found.

Generation and Validation of Pharmacophore Hypotheses

There is no available research detailing the creation or validation of pharmacophore models for this specific compound series.

Molecular Docking and Binding Mechanism Studies for this compound Derivatives

Computational Approaches to Ligand-Biomolecular Target Interactions

While computational docking is a standard method, no specific studies applying this technique to this compound derivatives to elucidate their interactions with any biological target have been published.

Analysis of Molecular Recognition and Interaction Energies

An analysis of the binding modes, key interactions (such as hydrogen bonds or hydrophobic contacts), and the associated interaction energies for this compound with a biological target is not available in the literature.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues

No QSAR studies that mathematically correlate the structural properties of this compound analogues with their biological activities could be located.

Development of Three-Dimensional QSAR Models

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. researchgate.net For the this compound scaffold, methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to guide the design of new derivatives with enhanced potency and selectivity.

The development of a 3D-QSAR model for this scaffold would involve the following hypothetical steps:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Molecular Modeling and Alignment: The 3D structures of all compounds in the series would be generated and aligned based on a common substructure, typically the rigid spirocyclic core.

Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors.

Statistical Analysis: Partial least squares (PLS) regression is then used to derive a mathematical equation that correlates the variations in the molecular fields with the variations in biological activity.

Model Validation: The predictive power of the resulting QSAR model is rigorously validated using statistical methods.

The output of these models is often visualized as contour maps, which highlight regions in 3D space where modifications to the scaffold are predicted to increase or decrease biological activity. For instance, a green contour map in a CoMFA steric field would indicate that bulkier substituents in that region are favored for higher activity.

Hypothetical 3D-QSAR Data for this compound Derivatives

CompoundSubstituent (R)Experimental Activity (IC50, nM)Predicted Activity (IC50, nM)
1-H150145
2-CH3120125
3-Phenyl5055
4-4-Chlorophenyl2530
5-3,4-Dichlorophenyl1518

Correlation of Molecular Descriptors with Functional Responses

Beyond 3D-QSAR, a variety of molecular descriptors can be calculated to quantify different physicochemical properties of this compound derivatives and correlate them with functional responses. These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule and include properties like dipole moment and partial charges on atoms. The lactam group and the oxygen atoms of the dioxolane ring in the scaffold are key sites for electronic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The spirocyclic nature of the core imposes significant steric constraints.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, which describe the branching and complexity of the molecular structure.

By calculating these descriptors for a series of analogs and applying statistical methods like multiple linear regression, a QSAR equation can be developed to predict the biological activity based on these properties.

Hypothetical Correlation of Molecular Descriptors with Activity for this compound Derivatives

Molecular DescriptorHypothetical Correlation with ActivityRationale
LogP (Hydrophobicity)PositiveIncreased hydrophobic interactions with the target protein's binding pocket.
Molecular WeightNegativeSteric hindrance may prevent optimal binding.
Dipole MomentPositiveEnhanced electrostatic interactions with polar residues in the active site.
Number of Hydrogen Bond AcceptorsPositiveThe lactam and dioxolane oxygens can form crucial hydrogen bonds.

Scaffold Hopping and Rational Analog Design Strategies Applied to the this compound Core

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel scaffolds that are structurally distinct from a known active compound but retain similar biological activity. nih.gov This approach is valuable for identifying new intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold.

For the this compound core, scaffold hopping could involve replacing parts of the spirocyclic system with bioisosteric groups that mimic the spatial arrangement and electronic properties of the original scaffold. For example, the 1,4-dioxolane ring could be replaced with other five-membered heterocycles, or the caprolactam ring could be substituted with different ring sizes or acyclic linkers that maintain the correct vector projection of key functional groups.

Rational analog design, on the other hand, involves making systematic modifications to the existing scaffold to probe for favorable interactions with a biological target. For the this compound core, this could include:

Substitution on the nitrogen atom: The lactam nitrogen provides a convenient point for introducing a variety of substituents to explore different binding pockets.

Modification of the cycloheptane (B1346806) ring: Introducing substituents on the carbon atoms of the seven-membered ring can influence the molecule's conformation and interactions with the target.

Alteration of the lactam functionality: The carbonyl group of the lactam is a key hydrogen bond acceptor, and its electronic properties can be modulated by adjacent substituents.

Illustrative Scaffold Hopping Strategies for the this compound Core

Original Scaffold FragmentPotential Replacement ScaffoldJustification
1,4-Dioxolane RingCyclopentaneMaintains spirocyclic nature with a different electronic profile.
Caprolactam RingPiperidinone RingReduces ring size, potentially improving rigidity and binding affinity.
Spirocyclic CoreBridged Bicyclic SystemOffers a different conformational profile while maintaining 3D complexity.

Theoretical Principles of Molecular Recognition and Selectivity in Spirocyclic Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. rsc.org The well-defined 3D structure of spirocyclic systems like this compound can lead to high selectivity for their biological targets.

The key theoretical principles governing the molecular recognition and selectivity of this scaffold include:

Conformational Rigidity: The spirocyclic nature of the core restricts the number of accessible conformations. This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.

Defined Vectorial Arrangement of Functional Groups: The rigid scaffold places the lactam carbonyl, the lactam nitrogen, and the two ether oxygens in specific spatial orientations. This allows for precise, multi-point interactions with a complementary binding site on a target protein.

Chirality: The spiro carbon atom is a stereocenter, meaning the molecule is chiral. Different enantiomers can have vastly different biological activities, as they will interact differently with a chiral biological target. This is a fundamental principle of stereoselectivity in drug action.

The selectivity of spirocyclic compounds arises from the unique shape and electronic properties conferred by the rigid framework. A target protein's binding site would need to have a complementary shape and arrangement of amino acid residues to accommodate the spirocyclic ligand effectively. This "lock-and-key" or "induced-fit" interaction ensures that the molecule binds preferentially to its intended target over other proteins. bgu.ac.il

Potential Molecular Interactions of the this compound Scaffold with a Hypothetical Protein Target

Scaffold MoietyPotential InteractionInteracting Amino Acid Residue (Example)
Lactam Carbonyl OxygenHydrogen Bond AcceptorSerine, Threonine, Asparagine
Dioxolane Ether OxygensHydrogen Bond AcceptorLysine, Arginine
Cycloheptane RingHydrophobic/Van der Waals InteractionsLeucine, Isoleucine, Valine
Substituent on Lactam NitrogenVarious (H-bonding, hydrophobic, pi-stacking)Dependent on substituent nature

Spectroscopic Approaches for Structural Elucidation of 1,4 Dioxa 9 Azaspiro 5.6 Dodecan 10 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful analytical method for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, the ¹H NMR spectrum is expected to show distinct signals for the protons in the seven-membered lactam ring and the six-membered dioxane ring.

The protons on the carbon atoms adjacent to the nitrogen and oxygen atoms will be deshielded and thus appear at a lower field (higher ppm value). The protons of the ethylene (B1197577) glycol unit in the dioxane ring are expected to produce a characteristic signal, likely a singlet or a narrow multiplet. The protons on the cycloheptane (B1346806) portion of the lactam ring would exhibit complex splitting patterns due to spin-spin coupling. The amide proton (N-H) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
-CH₂- (Lactam, adjacent to N) 3.2 - 3.5 Multiplet
-CH₂- (Lactam, adjacent to C=O) 2.2 - 2.5 Multiplet
-CH₂- (Lactam, other) 1.5 - 1.9 Multiplet
-O-CH₂-CH₂-O- (Dioxane) 3.8 - 4.2 Singlet/Multiplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the lactam will be the most deshielded, appearing at the lowest field (170-180 ppm). The spiro carbon, being quaternary and bonded to two oxygen atoms, will also have a characteristic chemical shift. The carbons of the dioxane ring will appear in the region typical for carbons bonded to oxygen (60-80 ppm), while the carbons of the lactam ring will have chemical shifts in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Lactam Carbonyl) 170 - 180
Spiro Carbon (C-O) 90 - 100
-CH₂- (Lactam, adjacent to N) 40 - 50
-CH₂- (Lactam, adjacent to C=O) 30 - 40
-CH₂- (Lactam, other) 20 - 30

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the proton connectivity within the lactam and dioxane rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This allows for the determination of the elemental formula of the compound with high confidence. For this compound, with a molecular formula of C₉H₁₅NO₃, the expected monoisotopic mass is 185.1052 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

Adduct Predicted m/z
[M+H]⁺ 186.1125
[M+Na]⁺ 208.0944

Data sourced from PubChem predictions. uni.lu

The fragmentation pattern of this compound in the mass spectrometer would be expected to show characteristic losses. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.org The spirocyclic ketal moiety could also undergo characteristic ring-opening and fragmentation, providing further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is invaluable for assessing the purity of a synthesized compound. chimia.ch A sample of this compound can be injected into an LC-MS system, and the resulting chromatogram would show a major peak corresponding to the target compound, with the mass spectrometer confirming its molecular weight. Any impurities present in the sample would appear as separate peaks with their own corresponding mass spectra, allowing for their identification. This is a standard method for quality control in the synthesis of novel compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, IR spectroscopy is instrumental in confirming the presence of its characteristic lactam and dioxolane moieties.

The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the seven-membered lactam ring (a caprolactam derivative). The position of this absorption is sensitive to ring strain; for a seven-membered lactam, this band is typically observed in the region of 1650-1670 cm⁻¹. Another key functional group is the dioxolane ring, which is a type of cyclic ether. The C-O-C stretching vibrations of the dioxolane moiety give rise to strong and characteristic absorption bands in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. The presence of C-H bonds in the cyclohexane (B81311) and caprolactam rings will also be evident from stretching vibrations just below 3000 cm⁻¹.

Detailed vibrational analysis, often aided by computational methods, can assign specific absorption bands to the various stretching and bending modes within the molecule, providing a more granular understanding of its structure.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
LactamC=O stretch1650 - 1670
DioxolaneC-O-C stretch1000 - 1300
AlkaneC-H stretch2850 - 2960
AmideN-H stretch (if unsubstituted)3200 - 3400

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

For this compound, which contains a spirocyclic center, X-ray crystallography would definitively confirm the stereochemistry at this spiro atom. It would also provide precise measurements of the geometry of the fused ring systems, including the puckering of the cyclohexane ring and the conformation of the seven-membered lactam ring. The crystal packing arrangement, stabilized by intermolecular forces such as hydrogen bonding (if an N-H group is present), would also be revealed.

Table 2: Representative Crystallographic Data for a Spiro-γ-lactam Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)12.456
c (Å)15.789
β (°)98.76
Volume (ų)1965.4
Z4

Note: The data in this table is representative of a related spiro-γ-lactam and is for illustrative purposes.

Integration of Spectroscopic and Computational Data for Robust Structural Confirmation

The most robust structural elucidation is achieved through the integration of multiple spectroscopic techniques with computational modeling. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool in modern chemical analysis.

In the context of this compound, DFT calculations can be employed to:

Predict Vibrational Spectra: Theoretical IR spectra can be calculated and compared with experimental data. This comparison aids in the assignment of vibrational modes to specific absorption bands, leading to a more confident interpretation of the experimental spectrum.

Determine Stable Conformations: Computational methods can explore the potential energy surface of the molecule to identify its most stable conformations. This is particularly important for flexible ring systems like the seven-membered lactam.

Corroborate Crystallographic Data: The geometric parameters obtained from X-ray crystallography can be compared with those from DFT-optimized structures, providing a cross-validation of the experimental results.

By combining the functional group information from IR spectroscopy, the precise three-dimensional structure from X-ray crystallography, and the theoretical insights from computational chemistry, a comprehensive and unambiguous structural determination of this compound and its derivatives can be achieved.

Green Chemistry Principles in the Synthesis of 1,4 Dioxa 9 Azaspiro 5.6 Dodecan 10 One

Application of the Twelve Principles of Green Chemistry to Spirocyclic Synthesis Methodologies

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a guide for sustainable chemical synthesis. sigmaaldrich.com In the context of synthesizing spirocyclic compounds like 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one, these principles are applied to create more environmentally benign processes. numberanalytics.com Methodologies such as multi-component domino reactions, which combine several steps into one pot, exemplify the principle of waste prevention by avoiding the isolation of intermediates and reducing solvent use. rsc.orgmdpi.com For instance, the synthesis of spiro-β-lactams, a related class of compounds, has been achieved using Staudinger [2+2] ketene-imine cycloaddition reactions, which can be optimized for greener conditions. digitellinc.comresearchgate.net The use of catalytic reagents over stoichiometric ones is another core tenet, leading to higher efficiency and less waste. ebin.pub Furthermore, designing reactions that incorporate the maximum number of atoms from reactants into the final product (atom economy) is a key consideration in modern synthetic strategies for complex molecules. primescholars.com

Atom Economy and Reaction Efficiency in this compound Synthetic Routes

Atom economy is a critical metric for evaluating the efficiency of a synthetic route. primescholars.com It measures the extent to which atoms from the starting materials are incorporated into the desired product. In the synthesis of spirocyclic compounds, reactions with high atom economy are preferred as they generate minimal waste. Cycloaddition reactions, for example, are inherently atom-economical as they involve the combination of two or more molecules to form a cyclic product with no loss of atoms. researchgate.net

Reaction Type Description Relevance to Green Chemistry
CycloadditionA reaction in which two or more unsaturated molecules combine to form a cyclic adduct.High atom economy, as all atoms of the reactants are incorporated into the product.
Multi-componentA reaction where three or more reactants combine in a single step to form a product.Increases efficiency, reduces waste, and often has high atom economy.
Domino (Cascade)A series of intramolecular reactions that occur sequentially in a single synthetic operation.Minimizes purification steps, solvent usage, and waste, thereby improving overall efficiency.

Utilization of Safer Solvents and Auxiliaries in Spirocyclic Compound Preparation

Microwave-assisted synthesis, often in combination with greener solvents like ethanol (B145695), has been shown to be an effective method for preparing spiro compounds, reducing reaction times and energy consumption. mdpi.comnih.gov The use of ionic liquids as catalysts in these reactions can also contribute to a greener process. mdpi.com

Solvent/Auxiliary Traditional Alternative Green Advantage
WaterDichloromethane, ChloroformNon-toxic, non-flammable, readily available.
EthanolBenzene, TolueneBio-renewable, lower toxicity. sigmaaldrich.com
Supercritical CO2Hexane, PentaneNon-toxic, non-flammable, easily removed. ebin.pub
Ionic LiquidsVolatile organic solventsLow volatility, recyclable, can act as both solvent and catalyst. mdpi.com

Catalysis and Catalytic Methods in the Synthesis of this compound

Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric ones in terms of efficiency and waste reduction. numberanalytics.comebin.pub In the synthesis of spirocyclic compounds, various catalytic methods can be employed. For instance, organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative to traditional transition-metal catalysis. mdpi.com Ionic liquids can also serve as catalysts, promoting reactions under mild conditions. mdpi.com

Rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascades have been used for the highly selective synthesis of seven-membered azaspiro compounds. acs.org Biocatalysis, using enzymes, presents another green approach, offering high selectivity and mild reaction conditions. chemrxiv.org The development of stereodivergent carbene transferase platforms for the synthesis of azaspiro[2.y]alkanes highlights the potential of enzymatic methods. chemrxiv.org

Waste Minimization and Pollution Prevention Strategies in Spirocyclic Chemistry

The primary principle of green chemistry is the prevention of waste. sigmaaldrich.comnumberanalytics.com In the context of spirocyclic chemistry, this can be achieved through various strategies. Designing synthetic routes with high atom economy and high yields is fundamental to minimizing waste. primescholars.comresearchgate.net The adoption of one-pot and multi-component reactions significantly reduces the generation of waste by eliminating the need for intermediate purification steps. rsc.orgresearchgate.net

Strategy Description Impact on Waste Reduction
High Atom EconomyMaximizing the incorporation of reactant atoms into the final product.Reduces the formation of byproducts and waste. primescholars.com
CatalysisUsing catalysts to facilitate reactions instead of stoichiometric reagents.Minimizes waste from reagents and can enable more efficient pathways. ebin.pub
Renewable FeedstocksUtilizing raw materials from renewable sources.Reduces depletion of finite resources and can lead to more biodegradable products. sigmaaldrich.com
Process IntensificationUsing techniques like flow chemistry and microwave irradiation.Can lead to higher yields, shorter reaction times, and reduced energy consumption, all of which contribute to less waste. nih.govnih.gov

Energy Efficiency Considerations in the Production of this compound

Energy efficiency is a key principle of green chemistry that aims to minimize the environmental and economic impacts of chemical processes. numberanalytics.com Synthetic methods that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis has emerged as an energy-efficient technique, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. mdpi.comnih.gov

Continuous flow processing is another approach that can improve energy efficiency by providing better heat transfer and control over reaction conditions, leading to cleaner products and avoiding the need for energy-intensive purification steps. rsc.org Mechanochemistry, where mechanical energy is used to initiate reactions, can also reduce energy consumption by minimizing or eliminating the need for solvents and heating. nih.gov

Integration of Renewable Feedstocks and Sustainable Sourcing for Precursors

The use of renewable feedstocks is a critical aspect of sustainable chemistry. sigmaaldrich.com This principle encourages the use of raw materials derived from biological sources rather than depleting fossil fuels. sigmaaldrich.com For the synthesis of this compound, this could involve sourcing precursors from biomass-derived platform chemicals. For example, solvents like ethanol can be produced from renewable resources. sigmaaldrich.com

While specific renewable routes to this compound are not yet established in the literature, the broader field of green chemistry is actively exploring the conversion of biomass into valuable chemical intermediates. researchgate.net The development of synthetic pathways that utilize these renewable building blocks will be a significant step towards the sustainable production of complex molecules.

Future Research Directions and Challenges in 1,4 Dioxa 9 Azaspiro 5.6 Dodecan 10 One Research

Exploration of Novel and Highly Efficient Synthetic Methodologies

The development of robust and efficient synthetic routes is paramount for the thorough investigation of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one and its derivatives. While classical approaches to spirocycle synthesis exist, future research will likely focus on the development of more sophisticated and atom-economical strategies.

Key areas for future synthetic exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid assembly of complex molecular architectures from three or more starting materials in a single synthetic operation. nih.govmdpi.com The development of novel MCRs that can directly construct the this compound core would be a significant advancement, enabling the creation of diverse compound libraries for screening purposes. researchgate.net

Intramolecular Cyclization Strategies: The formation of the spirocyclic system via intramolecular cyclization of a suitably functionalized linear precursor is a promising approach. researchgate.net Future work could focus on developing novel catalytic systems that promote highly diastereoselective cyclizations, providing precise control over the stereochemistry of the spirocenter. acs.orgnih.gov

Synthetic StrategyDescriptionPotential Advantages for this compound
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction to form a complex product.Rapid library synthesis, high atom economy, and structural diversity.
Intramolecular Cyclization Formation of the spirocyclic ring system from a linear precursor.Potential for high stereocontrol at the spirocenter.
Cascade Reactions A series of bond-forming events occur in a single synthetic operation.Increased efficiency, reduced waste, and shorter synthesis time.

Development of Advanced Computational Models for Predictive Design of Spirocyclic Systems

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For this compound, the development of advanced computational models can provide valuable insights into its properties and guide the design of new derivatives with enhanced functionalities.

Future research in this area should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to accurately predict the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govnih.govrsc.org These calculations can aid in understanding its stability, conformational preferences, and potential reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the behavior of this compound in different environments, such as in solution or in the active site of a biological target. nih.govmdpi.com This information is crucial for understanding its pharmacokinetic properties and mechanism of action.

Prediction of Physicochemical Properties: Computational models can be used to predict key physicochemical properties such as solubility, lipophilicity (logP), and pKa. nih.govresearchgate.netnih.gov These predictions are essential for assessing the drug-likeness of novel derivatives and for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles. ekb.eg

Computational MethodApplication for this compoundPredicted Properties
Quantum Chemical Calculations (e.g., DFT) Elucidation of electronic structure and reactivity.Molecular orbital energies, charge distribution, reaction energies.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and interactions.Conformational flexibility, binding modes, solvation free energies.
Quantitative Structure-Property Relationship (QSPR) Prediction of physicochemical and pharmacokinetic properties.Solubility, logP, pKa, bioavailability.

Rational Design of Next-Generation Spirocyclic Scaffolds with Tunable Properties

The unique three-dimensional nature of the this compound scaffold provides an excellent starting point for the rational design of new molecules with tailored properties. tandfonline.comtandfonline.com Future research should leverage our understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) to create next-generation spirocyclic compounds.

Key strategies for rational design include:

Fragment-Based Drug Design (FBDD): The spirocyclic core can be considered a rigid scaffold onto which different chemical fragments can be attached. nih.govspirochem.com FBDD approaches can be used to identify small fragments that bind to a biological target, which can then be elaborated or linked to the spirocyclic core to create potent and selective inhibitors.

Pharmacophore Modeling: By identifying the key pharmacophoric features of known active molecules, new derivatives of this compound can be designed that mimic these features. This approach can be used to design compounds with improved potency and selectivity for a specific biological target.

Bioisosteric Replacement: The replacement of certain functional groups on the spirocyclic scaffold with bioisosteres can be used to fine-tune the physicochemical and pharmacokinetic properties of the molecule. rsc.org This strategy can be employed to improve metabolic stability, reduce toxicity, or enhance oral bioavailability.

Integration of Artificial Intelligence and Machine Learning for Accelerated Spirocyclic Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis and drug discovery. benevolent.com For this compound, these technologies can significantly accelerate the discovery and optimization of new derivatives.

Future applications of AI and ML in this area include:

AI-Powered Retrosynthesis: AI algorithms can be trained on vast databases of chemical reactions to predict viable synthetic routes for novel spirocyclic compounds. nih.govchemcopilot.comarxiv.orggrace.com This can save significant time and resources in the planning and execution of complex syntheses.

Generative Models for De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design novel spirocyclic structures with desired properties in silico. nih.govnih.govscispace.comarxiv.org These models can explore a vast chemical space and propose innovative molecular architectures that may not be readily conceived by human chemists.

Machine Learning for Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired spirocyclic product. rsc.orgnih.gov This can lead to more efficient and sustainable synthetic processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.